![molecular formula C11H8ClN3O2 B2835165 N-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034233-33-3](/img/structure/B2835165.png)
N-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
A compound’s description usually includes its systematic name, common name, and structural formula. It may also include its classification based on its chemical structure .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability of the compound .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and SAR of 5,6-Diarylpyridines : A study focusing on the synthesis and structure-activity relationship (SAR) of diarylpyridines, including compounds with 4-chlorophenyl groups, highlighted their potential as human CB1 inverse agonists. This research underscores the chemical versatility and the potential pharmacological applications of compounds with similar structural features (Meurer et al., 2005).
Condensation Reactions for Heterocycles : Another study demonstrated the effective use of condensation reactions involving 4-chlorophenyl groups for the preparation of various heterocyclic compounds, suggesting a pathway for synthesizing complex structures from simpler precursors (Moskvina et al., 2015).
Biological Activities
Antiviral and Antimicrobial Properties : Research into pyrimidine derivatives, including those with chlorophenyl groups, has shown promising antiviral, antimicrobial, and antituberculostic activities. These findings suggest that compounds structurally related to N-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxamide could have significant therapeutic potential (Siddiqui et al., 2007).
Cytotoxic Effects : Studies on mixed-ligand mono and binuclear copper(II) complexes, incorporating pyrimidine moieties, have highlighted strong cytotoxic activity against various cancer cell lines. This indicates the potential application of such compounds in cancer research and therapy (Abdolmaleki et al., 2016).
Anticonvulsant Enaminones : The crystal structure analysis of anticonvulsant enaminones, which are related to the chemical class of interest, provides insight into the structural basis of their pharmacological activity. This could inform the design of new therapeutic agents (Kubicki et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c12-7-1-3-8(4-2-7)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENTWVGORXZCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=O)NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxamide |
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